molecular formula C12H20N4O2 B2395929 Tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate CAS No. 2137434-28-5

Tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate

Cat. No.: B2395929
CAS No.: 2137434-28-5
M. Wt: 252.318
InChI Key: UIIHLQIYHBLSOW-XVBQNVSMSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor to form the cyclopentane ring, followed by the introduction of the amino and triazole groups through nucleophilic substitution reactions. The tert-butyl ester group is often introduced using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate has several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, this compound is valuable in the development of new synthetic methodologies.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: Due to its potential bioactivity, this compound is being investigated for its use in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: The compound’s versatility makes it useful in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The triazole ring, in particular, is known for its ability to form stable complexes with metal ions, which can play a role in the compound’s mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate include other cyclopentane derivatives with amino and triazole substituents, such as:

  • Tert-butyl (3R,4S)-3-amino-4-(imidazol-1-yl)cyclopentane-1-carboxylate
  • Tert-butyl (3R,4S)-3-amino-4-(pyrazol-1-yl)cyclopentane-1-carboxylate

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential bioactivity. The presence of the triazole ring, in particular, provides distinct advantages in terms of stability and binding affinity to biological targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)8-6-9(13)10(7-8)16-5-4-14-15-16/h4-5,8-10H,6-7,13H2,1-3H3/t8?,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIHLQIYHBLSOW-XVBQNVSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C(C1)N2C=CN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1C[C@H]([C@H](C1)N2C=CN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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